molecular formula C19H15F3N4O2S B2415519 2-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide CAS No. 1105231-60-4

2-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide

Cat. No.: B2415519
CAS No.: 1105231-60-4
M. Wt: 420.41
InChI Key: ATLPAANZKFJWKX-UHFFFAOYSA-N
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Description

“2-(2-(2-((3-(Trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamido)benzamide” is a compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazole derivatives are greatly affected by the substituents on a particular position of the thiazole ring .


Synthesis Analysis

The synthesis of thiazole derivatives involves the condensation of diamines or amino (thio)phenols . Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents at position-2 and -4 . These substituents may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .

Scientific Research Applications

Synthesis of Novel Compounds

Researchers have developed methods for synthesizing various derivatives of related chemical structures, aiming to explore their potential applications. For instance, the synthesis of new thiazole and pyrazole derivatives based on specific moieties has been reported, demonstrating the versatility of these compounds in generating new chemical entities with potential biological activities (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Such research highlights the chemical compound's role as a precursor in the synthesis of a wide array of structures, further underlining its importance in the development of new pharmaceutical agents.

Antimicrobial Activities

The antimicrobial properties of derivatives synthesized from similar compounds have been extensively studied. For example, some studies focus on the antimicrobial evaluation of newly synthesized compounds, revealing promising activities against various bacterial and fungal strains (Talupur, Satheesh, & Chandrasekhar, 2021). This area of research is crucial for discovering new antimicrobial agents that can contribute to combating antibiotic resistance.

Anticancer Evaluation

Another significant area of application is the investigation of anticancer properties. Compounds synthesized from similar structures have been evaluated for their anticancer activity, showing varying degrees of efficacy against different cancer cell lines. Research in this domain aims to contribute to the development of novel anticancer therapies, addressing the urgent need for more effective treatments (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Photophysical Studies

Studies also delve into the photophysical properties of derivatives, examining how modifications in the molecular structure affect their fluorescence and absorption characteristics. This research has implications for developing new materials for optoelectronic applications, highlighting the compound's utility beyond biomedical applications (Uesaka, Ishitani, Sawada, Maeda, & Yagi, 2020).

Drug Design and Molecular Docking

The compound and its derivatives have also been subjects in drug design and molecular docking studies, aiming to understand their interactions with biological targets. These investigations are pivotal in the drug discovery process, providing insights into the mechanism of action and optimizing the pharmacological profiles of potential drug candidates (Fahim & Ismael, 2021).

Mechanism of Action

The mechanism of action of thiazole derivatives is related to their biological activities. For example, some thiazole derivatives can act like a peroxisome proliferator-activated receptor agonist . They can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Future Directions

The future directions in the research of thiazole derivatives could involve the design and development of new compounds related to this scaffold to act as bioactive molecules with lesser side effects . This could include further exploration of their diverse biological activities and the development of more effective synthesis methods .

Properties

IUPAC Name

2-[[2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O2S/c20-19(21,22)11-4-3-5-12(8-11)24-18-25-13(10-29-18)9-16(27)26-15-7-2-1-6-14(15)17(23)28/h1-8,10H,9H2,(H2,23,28)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLPAANZKFJWKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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